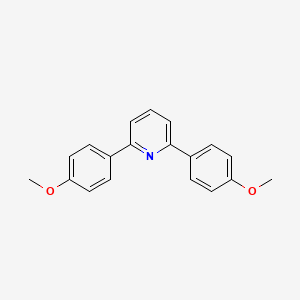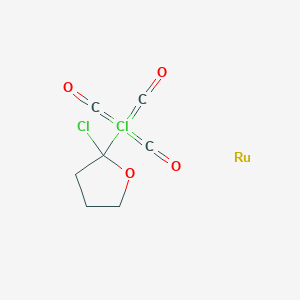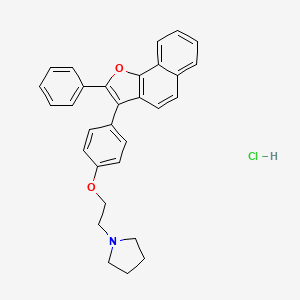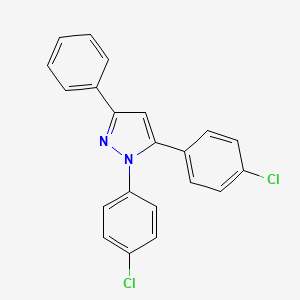
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane is an organosulfur compound characterized by the presence of two dithiolane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the use of 2-methyl-1,3-dithiolane as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters.
化学反应分析
Types of Reactions
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced sulfur species.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学研究应用
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism by which 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form strong bonds with metal ions and other sulfur-containing molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and impact metabolic processes.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-dithiolane: A related compound with a similar structure but lacking the additional dithiolane ring.
1,3-Dithiolane: A simpler compound with a single dithiolane ring.
2-Methyl-2-(1,3-dithiolan-2-yl)-1,3-dithiolane: Another related compound with slight structural differences.
Uniqueness
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane is unique due to the presence of two dithiolane rings, which confer distinct chemical properties and reactivity. This structural feature allows for a broader range of applications and interactions compared to similar compounds with fewer sulfur atoms or simpler ring structures.
属性
CAS 编号 |
18554-41-1 |
|---|---|
分子式 |
C8H14S4 |
分子量 |
238.5 g/mol |
IUPAC 名称 |
2-methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane |
InChI |
InChI=1S/C8H14S4/c1-7(9-3-4-10-7)8(2)11-5-6-12-8/h3-6H2,1-2H3 |
InChI 键 |
QLCLJCGLGIOPPD-UHFFFAOYSA-N |
规范 SMILES |
CC1(SCCS1)C2(SCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
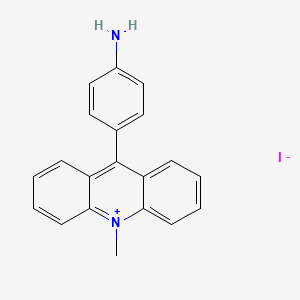

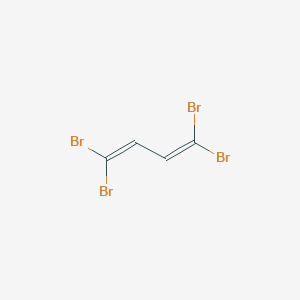
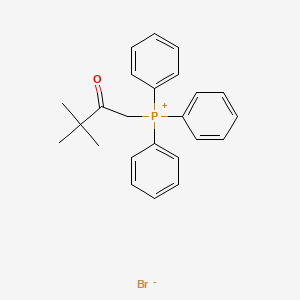
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
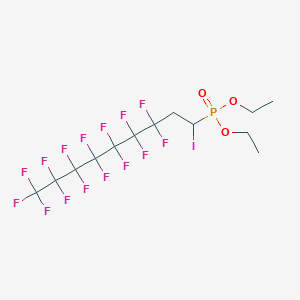
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)
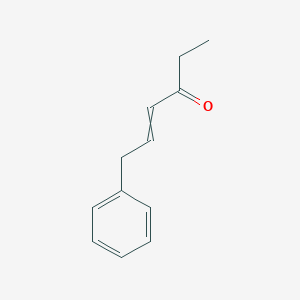
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
